

# A Comparative Guide to the Validation of SJF-8240-Induced c-MET Degradation

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## Compound of Interest

Compound Name: SJF-8240

Cat. No.: B12383187

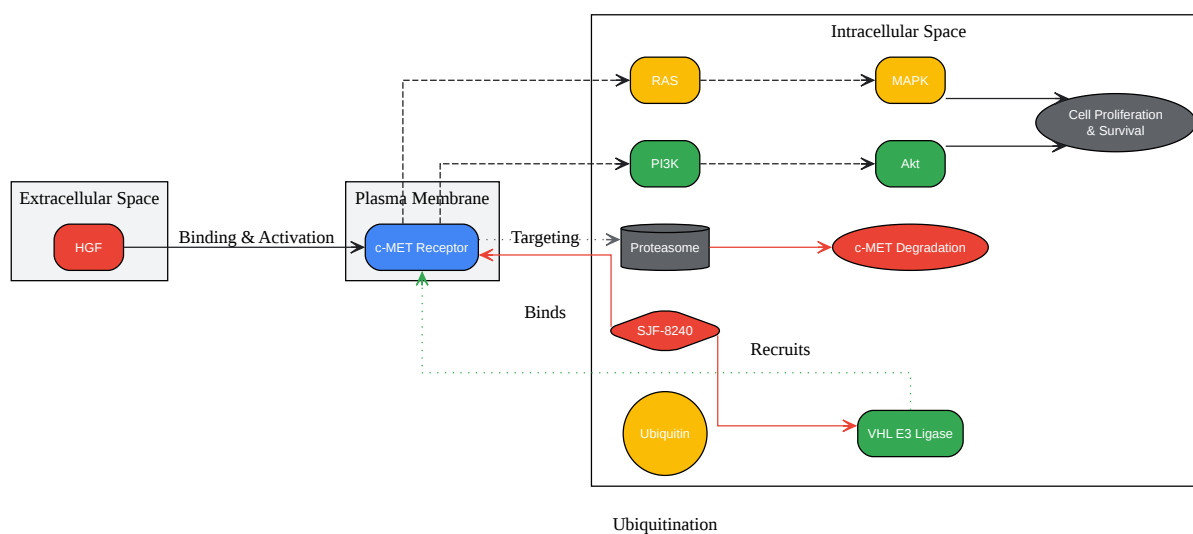
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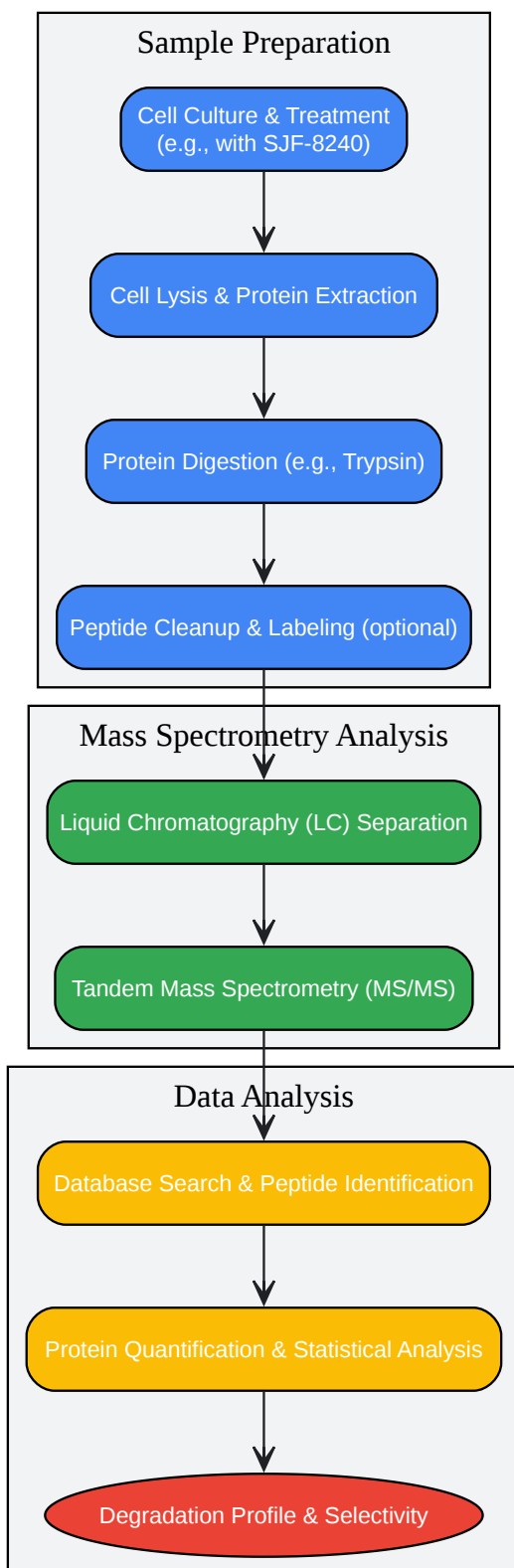
For Researchers, Scientists, and Drug Development Professionals

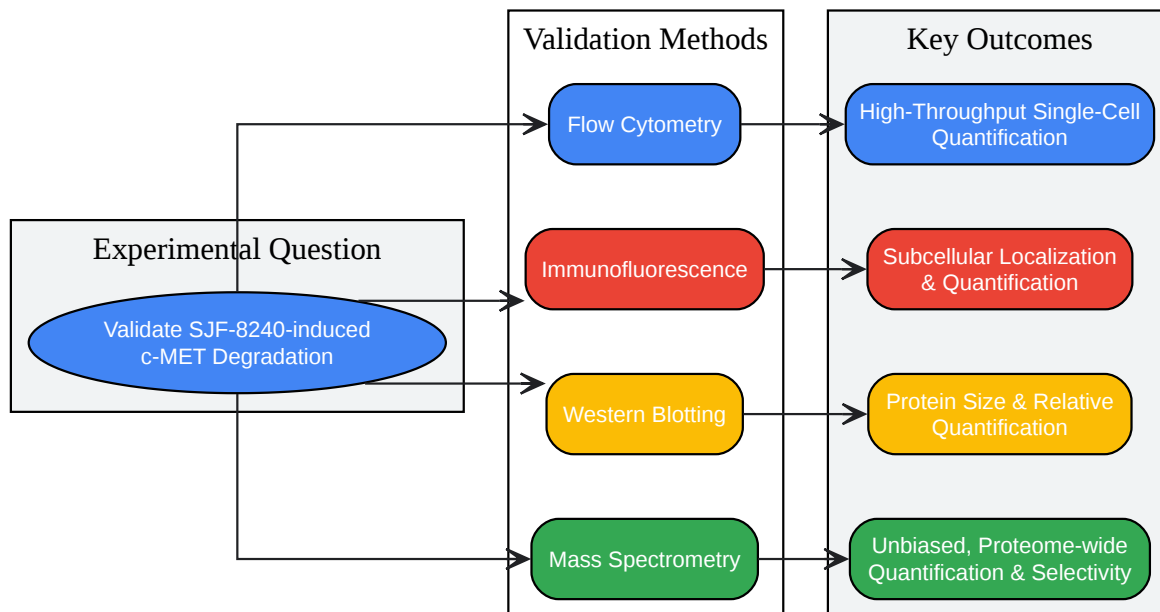
This guide provides a comprehensive comparison of mass spectrometry and other common immunoassays for the validation and quantification of **SJF-8240**-induced degradation of the c-MET oncoprotein. **SJF-8240** is a potent proteolysis-targeting chimera (PROTAC) that hijacks the cell's natural protein disposal machinery to selectively eliminate c-MET, a receptor tyrosine kinase frequently dysregulated in various cancers. This document outlines the experimental data supporting **SJF-8240**'s activity, compares it with alternative c-MET degraders, and provides detailed protocols for key validation techniques.

## Unveiling the Mechanism: The c-MET Signaling Pathway and SJF-8240 Intervention

The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and motility.<sup>[1]</sup> Dysregulation of c-MET signaling is a key driver in many cancers. **SJF-8240**, a heterobifunctional molecule, links the c-MET inhibitor foretinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings c-MET into proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.







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## References

- 1. medchemexpress.com [medchemexpress.com]
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